N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid
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Description
N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid is an amino acid derivative used in peptide chemistry . It has an empirical formula of C25H21NO4 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro isoquinoline derivatives has been described in various studies . For instance, the reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were used in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid consists of a tetrahydroisoquinoline residue and a carboxylic acid group . The molecule has a molecular weight of 399.44 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid include a melting point of 160-164 °C, a boiling point of 522.37°C (rough estimate), a density of 1.2390 (rough estimate), and a refractive index of 1.6000 (estimate) . The compound is soluble in DMF .Scientific Research Applications
Peptide-Based Hydrogels for Biomedical Applications
Peptide-based hydrogels (PHGs) are biocompatible materials with potential in biological, biomedical, and biotechnological applications. The Fmoc-derivatives of series K, including Fmoc-K3 hydrogel, have been proposed as scaffolds for bioprinting applications . These hydrogels self-assemble and gel in aqueous solutions. Notably, Fmoc-K3 hydrogel, with a rigidity (G’) of 2526 Pa, supports tissue engineering by promoting cell adhesion, survival, and duplication.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)17-10-9-16-11-12-26(14-18(16)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILUORTFSHEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid | |
CAS RN |
1556628-22-8 |
Source
|
Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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